An In-depth Technical Guide to the Synthesis and Characterization of Tris(2-methoxyphenyl)phosphine
An In-depth Technical Guide to the Synthesis and Characterization of Tris(2-methoxyphenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2-methoxyphenyl)phosphine, also known as tri(o-anisyl)phosphine, is an organophosphorus compound with significant applications in catalysis and organic synthesis. Its electron-rich nature and steric bulk, conferred by the ortho-methoxy substituents, make it a valuable ligand for various transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of tris(2-methoxyphenyl)phosphine, tailored for professionals in research and drug development.
Physicochemical Properties
Tris(2-methoxyphenyl)phosphine is a white to off-white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₁O₃P | [1][2] |
| Molecular Weight | 352.36 g/mol | [2] |
| Melting Point | 198-204 °C | [3] |
| Appearance | White to light yellow solid | [1] |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether; slightly soluble in water. | [1] |
| CAS Number | 4731-65-1 | [1][2] |
Synthesis of Tris(2-methoxyphenyl)phosphine
Two primary synthetic routes for the preparation of tris(2-methoxyphenyl)phosphine are detailed below: the organolithium route and the Grignard route.
Synthesis via Organolithium Intermediate
This method involves the ortho-lithiation of anisole (B1667542) followed by reaction with phosphorus trichloride (B1173362).
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for this synthesis is as follows:
-
Reaction Setup: A 2-liter reaction vessel is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to an inert gas source (e.g., argon or nitrogen).
-
Initial Charge: The vessel is charged with 113 g (1.04 mol) of anisole and 250 mL of methyl tert-butyl ether (MTBE).
-
Lithiation: After degassing the mixture, 440 mL (0.70 mol) of n-butyllithium (1.6 M in hexane) is added dropwise over 1 hour. The temperature of the reaction mixture is allowed to gradually increase to the reflux temperature (approximately 60 °C).
-
Reaction Completion: The reaction mixture is maintained at reflux for 16 hours. Gas chromatography (GC) analysis can be used to monitor the consumption of n-butyllithium.
-
Phosphinylation: The reaction mixture is cooled to ambient temperature. A solution of 19.3 mL (31.0 g, 0.225 mol) of phosphorus trichloride in 100 mL of MTBE is then added at a rate that maintains the internal temperature below 30 °C. A white to yellow suspension will form.
-
Stirring: The resulting suspension is stirred for an additional 4 hours at ambient temperature.
-
Quenching and Filtration: 30 mL of water is carefully added to quench the reaction. The resulting white precipitate is collected by filtration.
-
Washing and Drying: The collected solid is washed with methanol (B129727) (2 x 200 mL), filtered, and then dried under vacuum (1 mbar) at 60 °C.
-
Yield and Purity: This procedure typically yields approximately 63.4 g (80%) of tris(2-methoxyphenyl)phosphine as a fine white powder with a purity of >99% as determined by ¹H and ³¹P NMR.
Synthesis via Grignard Reagent
An alternative and widely used method for the synthesis of triarylphosphines is through the reaction of a Grignard reagent with phosphorus trichloride.[4]
Reaction Scheme:
Experimental Protocol:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The flask is maintained under an inert atmosphere.
-
A solution of 2-bromoanisole (B166433) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
-
The reaction mixture is gently heated to maintain a steady reflux until all the magnesium has reacted, resulting in the formation of 2-methoxyphenylmagnesium bromide.
-
-
Phosphinylation:
-
The Grignard solution is cooled to -10 °C in an ice-salt bath.
-
A solution of phosphorus trichloride (1 equivalent) in anhydrous THF is added dropwise to the stirred Grignard solution (3 equivalents) while maintaining the temperature below -5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a half-saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
-
Characterization
A comprehensive characterization of tris(2-methoxyphenyl)phosphine is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Typical Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Notes |
| ¹H NMR | ~3.8 ppm | Singlet | - | O-CH ₃ protons. |
| ~6.8-7.4 ppm | Multiplet | - | Aromatic protons. | |
| ¹³C NMR | ~55 ppm | - | - | O-C H₃ carbon. |
| ~110-160 ppm | - | - | Aromatic carbons. | |
| ³¹P NMR | ~ -30 to -40 ppm | Singlet | - | The chemical shift can vary depending on the solvent and concentration. |
Infrared (IR) Spectroscopy
The IR spectrum of tris(2-methoxyphenyl)phosphine exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3060-2830 | C-H stretching (aromatic and methyl) |
| ~1580-1430 | C=C stretching (aromatic) |
| ~1240 | C-O-C stretching (asymmetric) |
| ~1020 | C-O-C stretching (symmetric) |
| ~750 | P-C stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Technique | Key Fragment (m/z) | Assignment |
| Electron Ionization (EI) | 352 | [M]⁺ (Molecular ion) |
Applications in Catalysis
Tris(2-methoxyphenyl)phosphine serves as a highly effective ligand in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.[5][6] Its utility stems from its ability to stabilize the palladium catalyst and influence its reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. Tris(2-methoxyphenyl)phosphine can be employed as a ligand to facilitate this reaction.[5]
Generic Suzuki-Miyaura Catalytic Cycle:
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling reaction, highlighting the role of the phosphine (B1218219) ligand.
References
- 1. CAS 4731-65-1: Tris(2-methoxyphenyl)phosphine | CymitQuimica [cymitquimica.com]
- 2. Tris(2-Methoxyphenyl)phosphine | 4731-65-1 [chemicalbook.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
